A Technical Guide to 3-Chloropyrazine-2-carboxamide (CAS 21279-62-9): Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 3-Chloropyrazine-2-carboxamide (CAS 21279-62-9): Synthesis, Properties, and Applications in Drug Discovery
Introduction
3-Chloropyrazine-2-carboxamide, identified by CAS Number 21279-62-9, is a heterocyclic organic compound that serves as a critical building block in medicinal and agricultural chemistry. Its pyrazine core, functionalized with both a chloro and a carboxamide group, offers versatile reaction sites for chemical modification. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its significant role as a key intermediate, particularly in the development of novel antitubercular agents. For researchers and drug development professionals, this molecule represents a valuable scaffold for creating diverse chemical libraries with potential therapeutic applications.
Chemical and Physical Properties
The fundamental physicochemical properties of 3-Chloropyrazine-2-carboxamide are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.
| Property | Value | Reference(s) |
| CAS Number | 21279-62-9 | [1][2][3] |
| Molecular Formula | C₅H₄ClN₃O | [1] |
| Molecular Weight | 157.56 g/mol | [1] |
| IUPAC Name | 3-chloropyrazine-2-carboxamide | [1] |
| Appearance | White to orange to green powder to crystal | [4][5] |
| Melting Point | 187.0 to 191.0 °C | [4][5] |
| Purity | >98.0% (HPLC) | [4][5] |
| Topological Polar Surface Area | 68.9 Ų | [1] |
| Storage | Room Temperature, recommended <15°C in a cool, dark place | [3][5] |
Synthesis and Derivatization
Synthesis of the Core Compound
The primary and most efficient synthesis of 3-Chloropyrazine-2-carboxamide starts from 3-chloropyrazine-2-carbonitrile.[6][7] The process involves a partial hydrolysis of the nitrile group under carefully controlled conditions of pH and temperature.[6][7] This method is favored over direct amidation of the pyrazine ring due to its higher yields, typically around 80%.[6]
An alternative, though less direct, route involves the initial hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxylic acid (3-Cl-POA), which is then converted to an acyl chloride and subsequently reacted with an amine source.[8]
Key Reactions: Aminodehalogenation
The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, making 3-Chloropyrazine-2-carboxamide an excellent substrate for derivatization. The most prominent reaction is aminodehalogenation, where the chloro group is displaced by an amino group from various primary or secondary amines, such as substituted benzylamines.[6][9] This reaction is fundamental to creating libraries of pyrazinamide analogues for biological screening.[6][9] The reaction can be performed using conventional heating or microwave-assisted synthesis, with the latter often providing higher yields and significantly reduced reaction times.[6][10]
Biological Activity and Applications
Role in Antitubercular Drug Development
3-Chloropyrazine-2-carboxamide is a pivotal precursor for analogues of pyrazinamide (PZA), a first-line antitubercular drug.[6][7] Derivatives synthesized via aminodehalogenation have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv.[6][9] Notably, certain 3-[(substituted-benzyl)amino]pyrazine-2-carboxamide derivatives exhibit minimum inhibitory concentrations (MIC) as low as 6 µM, which is comparable to the standard PZA.[6] These compounds also show promise against multidrug-resistant (MDR) strains and often possess lower cytotoxicity compared to related structures containing a carbonitrile group.[6][11]
Proposed Mechanism of Action
While pyrazinamide itself is a prodrug converted to pyrazinoic acid (POA) which disrupts membrane transport and energetics, many of its analogues derived from 3-chloropyrazine-2-carboxamide are believed to have a different mechanism.[12][13][14] Molecular docking studies suggest that these derivatives may act by inhibiting the mycobacterial enoyl-ACP reductase (InhA).[6][9][11] InhA is a key enzyme in the fatty acid synthase II (FAS-II) pathway, which is essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall.[11] Inhibition of this pathway compromises cell wall integrity, leading to bacterial death.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following sections outline common protocols for the synthesis and evaluation of derivatives of 3-Chloropyrazine-2-carboxamide.
General Synthesis of 3-(Benzylamino)pyrazine-2-carboxamide Derivatives
Conventional Heating Method:
-
Dissolve 3-Chloropyrazine-2-carboxamide (1.0 eq, e.g., 1.27 mmol) in tetrahydrofuran (THF, ~20 mL) in a round-bottom flask.[6]
-
Add the corresponding substituted benzylamine (2.0 eq) and triethylamine (1.0 eq) as a base.[6]
-
Heat the reaction mixture to 70 °C under reflux in an oil bath with continuous stirring for approximately 15 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Upon completion, adsorb the reaction mixture onto silica gel.[11]
-
Purify the crude product using preparative flash chromatography with a hexane and ethyl acetate gradient.[11]
-
Recrystallize the purified product from ethanol or an ethanol/water mixture to obtain the final compound.[6][11]
Microwave-Assisted Method:
-
Place 3-Chloropyrazine-2-carboxamide (1.0 eq, e.g., 1.27 mmol), the corresponding benzylamine (2.0 eq), and pyridine (1.0 eq) as a base into a thick-walled microwave reactor tube.[6][11] Note: Triethylamine is often unsuitable for microwave reactions as it can decompose.[8][10]
-
Add methanol (~5 mL) as the solvent and a magnetic stir bar.[6]
-
Seal the tube and place it in a microwave reactor.[6]
-
Set the reaction parameters to 140 °C for 30 minutes with a power of 200 W.[6][11]
-
After cooling, purify the product as described in the conventional method (steps 4-7).[11]
In Vitro Antimycobacterial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is determined to assess the antimycobacterial activity.
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in a suitable broth medium (e.g., Middlebrook 7H9) in a 96-well microplate.
-
Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.
-
Incubate the plates at 37 °C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.[6]
In Vitro Cytotoxicity Assay (HepG2)
This assay evaluates the toxicity of the compounds against a human cell line.
-
Culture human hepatoma (HepG2) cells in a suitable medium (e.g., RPMI 1640 with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.[15]
-
Seed the HepG2 cells into a 96-well plate at a density of approximately 10,000 cells per well and allow them to attach for 24 hours.[16]
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in medium) for 48-72 hours.[15][16]
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[15]
-
Remove the medium and dissolve the formazan crystals in DMSO.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
The IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated by plotting the percentage of cell viability against the compound concentration.[6][17]
Conclusion
3-Chloropyrazine-2-carboxamide is a highly valuable and versatile intermediate in modern chemical research. Its straightforward synthesis and reactive nature facilitate the creation of large, diverse libraries of novel compounds. Its most significant contribution lies in the field of antitubercular drug discovery, where its derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis, including resistant strains. The established protocols for synthesis and biological evaluation, combined with a growing understanding of their mechanism of action, solidify the importance of this scaffold for developing next-generation therapeutic agents.
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